molecular formula C18H25BrN2O3 B2577808 tert-Butyl (1R*,4R*)-4-(2-bromobenzamido)cyclohexylcarbamate CAS No. 1286275-26-0

tert-Butyl (1R*,4R*)-4-(2-bromobenzamido)cyclohexylcarbamate

Cat. No. B2577808
CAS RN: 1286275-26-0
M. Wt: 397.313
InChI Key: RWNCOMMJZGEEHM-JOCQHMNTSA-N
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Description

Tert-Butyl (1R*,4R*)-4-(2-bromobenzamido)cyclohexylcarbamate is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Efficient Synthesis Routes and Stereoisomer Preparation

An efficient stereoselective synthesis route for the preparation of six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate has been described. This process starts from simple 3-cyclohexene-1-carboxylic acid, with stereochemistry controlled via Mitsunobu reaction and base-catalyzed epimerization, showcasing a scalable route for these compounds with limited use of column chromatography (Wang et al., 2017).

Enantioselective Synthesis for CCR2 Antagonists

The enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an essential intermediate for potent CCR2 antagonists, highlights the compound's role in medicinal chemistry. The key step is an iodolactamization yielding a highly functionalized intermediate (Campbell et al., 2009).

Applications in Organogelation and Sensory Materials

Research into benzothizole modified carbazole derivatives, including a tert-butyl moiety, shows the compound's role in gel formation and as a fluorescent sensory material for detecting volatile acid vapors. This illustrates its potential in creating chemosensors and materials science applications (Sun et al., 2015).

properties

IUPAC Name

tert-butyl N-[4-[(2-bromobenzoyl)amino]cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25BrN2O3/c1-18(2,3)24-17(23)21-13-10-8-12(9-11-13)20-16(22)14-6-4-5-7-15(14)19/h4-7,12-13H,8-11H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWNCOMMJZGEEHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501126725
Record name Carbamic acid, N-[trans-4-[(2-bromobenzoyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501126725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (1R*,4R*)-4-(2-bromobenzamido)cyclohexylcarbamate

CAS RN

1286275-26-0
Record name Carbamic acid, N-[trans-4-[(2-bromobenzoyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501126725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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